2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Overview
Description
2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an indole core with an ethoxycarbonyl group at the 2-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. The ethoxycarbonyl group can be introduced through esterification reactions, and the carboxylic acid group can be added via oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethoxycarbonyl)-5-fluorophenylboronic acid
- 2-Ethoxycarbonyl-5-fluorophenylboronic acid
Uniqueness
2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to its specific functional groups and indole core, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid, also known as ethyl 2-indole-5-carboxylate, is a heterocyclic organic compound characterized by its unique indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C12H11NO4, with a molecular weight of approximately 233.22 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features an ethoxycarbonyl group and a carboxylic acid functional group, contributing to its chemical reactivity and potential biological activity. The structural uniqueness of this compound allows for diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H11NO4 |
Molecular Weight | 233.22 g/mol |
Solubility | Moderate in organic solvents |
Functional Groups | Ethoxycarbonyl, Carboxylic Acid |
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. Research suggests that compounds with similar indole structures often interact with enzymes such as cyclooxygenases or kinases, which are crucial in various biological pathways. Preliminary investigations have shown promising results in inhibiting bacterial growth, although specific mechanisms remain to be fully elucidated.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. For instance, derivatives of indole-2-carboxylic acid have demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), with some derivatives showing greater potency than standard chemotherapeutics like doxorubicin . The introduction of specific substituents on the indole ring has been shown to enhance the inhibitory effects against cancer cells.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole core's ability to chelate metal ions (e.g., Mg²⁺) within active sites of enzymes is particularly noteworthy, as observed in integrase inhibitors targeting HIV-1 .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Integrase Inhibition : A study highlighted the potential of indole derivatives as HIV integrase inhibitors. The binding mode analysis showed that the indole core effectively interacts with Mg²⁺ ions within the active site, suggesting that structural optimizations could enhance inhibitory activity .
- Antiproliferative Effects : Research demonstrated that specific derivatives exhibited IC₅₀ values ranging from 0.95 μM to 1.50 μM against cancer cell lines, indicating strong anticancer potential .
- Structural Modifications : Modifications at the C3 position of the indole core have led to increased binding affinity and improved biological activity against integrase, showcasing the importance of structure-activity relationships in drug design .
Properties
IUPAC Name |
2-ethoxycarbonyl-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVYPAYXEMVXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592508 | |
Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138731-14-3 | |
Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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